molecular formula C15H10N2O3S B2540724 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide CAS No. 892853-06-4

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide

Cat. No.: B2540724
CAS No.: 892853-06-4
M. Wt: 298.32
InChI Key: WZXOSMSPJMVMPA-UHFFFAOYSA-N
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Description

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide is a heterotricyclic compound featuring a fused-ring system containing oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. Its molecular formula is C₁₆H₁₂N₂O₄S (molecular weight: 328.34 g/mol), with a benzamide substituent attached to the tricyclic core . The compound’s IUPAC name reflects its complex bicyclic and tricyclic connectivity, including a dioxa ring, thia (sulfur-containing) ring, and aza (nitrogen-containing) ring.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-14(9-4-2-1-3-5-9)17-15-16-10-6-11-12(20-8-19-11)7-13(10)21-15/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXOSMSPJMVMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Tricyclic Structure Synthesis

The tricyclicdioxolo[4,5-f]benzothiazole moiety forms the foundation of the target compound. Patent literature describes a generalized approach for analogous benzothiazole derivatives, involving sequential cyclization and functionalization steps. Key stages include:

  • Formation of the Dioxolo Ring : A dihydroxybenzene precursor undergoes cyclocondensation with a dichloroethane derivative in the presence of a base (e.g., potassium carbonate) to form the dioxolane ring.
  • Benzothiazole Annulation : Thiol-containing intermediates react with halogenated aromatic substrates under Ullmann-type coupling conditions, utilizing copper catalysts to facilitate C–S bond formation.
  • Aza Ring Closure : Introduction of the nitrogen heteroatom is achieved via nucleophilic substitution or reductive amination, depending on the oxidation state of the intermediate.

Reaction conditions for these steps typically involve aprotic polar solvents (e.g., tetrahydrofuran, dimethylformamide) and temperatures ranging from 80°C to 120°C.

Amide Bond Formation

Attachment of the benzamide group to the tricyclic amine is accomplished through classical acyl chloride coupling. A method adapted from anti-inflammatory benzamide syntheses involves:

  • Generation of Benzoyl Chloride : Benzolic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane.
  • Coupling Reaction : The tricyclic amine reacts with benzoyl chloride in acetone or tetrahydrofuran, with triethylamine as a base to scavenge HCl. The reaction proceeds under reflux (60–80°C) for 4–6 hours, yielding the crude amide.

Industrial Production Methods

Scaling the synthesis necessitates optimization for yield, safety, and cost-effectiveness. Advanced technologies employed include:

Parameter Laboratory-Scale Industrial-Scale
Reactor Type Batch glassware Continuous flow reactors
Temperature Control Oil baths Automated Joule heating
Purification Column chromatography High-performance liquid chromatography (HPLC)

Continuous flow systems enhance heat transfer and reduce reaction times, particularly during exothermic acyl chloride formations. Automated monitoring systems adjust reagent stoichiometry in real-time, minimizing byproducts.

Purification Techniques

Crude products often contain unreacted starting materials, regioisomers, or oligomeric side products. Effective purification strategies include:

  • Recrystallization : Using isopropanol or ethanol/water mixtures to isolate high-purity crystals.
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients resolves structural analogs.
  • HPLC : Industrial settings employ reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases.

Comparative Analysis of Methodologies

A critical evaluation of synthetic approaches reveals trade-offs between scalability and selectivity:

  • Classical Coupling vs. Flow Chemistry : While batch reactions offer flexibility for small-scale research, flow systems achieve superior throughput (≥90% yield) with reduced solvent waste.
  • Solvent Selection : Tetrahydrofuran enables higher reaction rates than dimethylformamide but poses flammability risks in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Chemistry

Building Block for Synthesis : N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution .

Reactivity Studies : The compound can undergo diverse chemical transformations that are essential for understanding reaction mechanisms in organic chemistry. For instance:

  • Oxidation : Utilizing agents like potassium permanganate can yield oxygenated derivatives.
  • Reduction : Employing reducing agents such as sodium borohydride can produce hydrogenated compounds.
  • Substitution Reactions : These can involve the replacement of functional groups using halogens or nucleophiles .

Biology

Biological Probes : The compound has potential applications as a biological probe for studying various biochemical pathways and interactions within cellular systems. Its unique structure allows it to interact with specific molecular targets, modulating biological responses .

Therapeutic Potential : Preliminary studies suggest that this compound may exhibit antiprotozoal activity and could be explored further for therapeutic applications against protozoan infections .

Case Study 1: Synthesis and Biological Evaluation

A study conducted on the synthesis of related benzamide analogues demonstrated the efficacy of compounds similar to N-{4,6-dioxa...} in inhibiting protozoal growth in vitro. The findings suggest that modifications in the side chains could enhance biological activity .

Case Study 2: Mechanistic Insights

Research investigating the mechanism of action revealed that N-{4,6-dioxa...} interacts with specific enzymes involved in metabolic pathways critical for protozoan survival. This interaction leads to significant alterations in cellular processes that could be harnessed for therapeutic development .

Mechanism of Action

The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related heterotricyclic systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Heteroatoms Biological Activity/Application Synthesis Method Reference
N-{4,6-dioxa-10-thia-12-azatricyclo[...]}benzamide (Target) C₁₆H₁₂N₂O₄S 328.34 Benzamide, O (×2), S, N Not specified (research chemical) Likely amide coupling or condensation
N-{...}-4-methoxybenzamide C₁₇H₁₄N₂O₅S 358.37 4-Methoxybenzamide, O (×3), S, N Research chemical Similar to target compound
N-[3-(dimethylamino)propyl]-N-{...}-3-(2,5-dioxopyrrolidin-1-yl)benzamide HCl C₂₄H₂₅ClN₄O₅S 517.0 3-(2,5-Dioxopyrrolidin-1-yl)benzamide, HCl Potential kinase inhibitor (inferred) Multi-step functionalization
2,6-Dioxa-10-azatricyclo[5.2.1.0⁴,¹⁰]decane C₈H₁₃NO₂ 155.20 Unsubstituted, O (×2), N Model for Knorr-Paal condensation Acid-catalyzed condensation
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[...]pentaene C₂₀H₁₄N₆O 354.37 4-Methoxyphenyl, phenyl, N (×6) Structural studies (X-ray confirmed) Not specified
1-(4,5-Dinitro-10-azatricyclo[...]trifluoro-ethanone C₁₃H₁₀F₃N₃O₅ 345.23 Nitro, trifluoroethyl, N Not specified Functionalization of core tricycle

Structural and Electronic Comparisons

Heteroatom Composition :

  • The target compound contains two oxygen atoms (dioxa), one sulfur (thia), and one nitrogen (aza) . This contrasts with compounds like 2,6-dioxa-10-azatricyclo[5.2.1.0⁴,¹⁰]decane (), which lacks sulfur, and hexaazatricyclo derivatives (), which feature multiple nitrogen atoms. The sulfur atom in the target compound may enhance lipophilicity and influence π-π stacking interactions compared to oxygen/nitrogen-only analogs .

Derivatives with 4-methoxybenzamide () or 3-(2,5-dioxopyrrolidin-1-yl)benzamide () introduce electron-donating or electron-withdrawing groups, altering solubility and binding affinities .

  • Amide coupling (e.g., HOBt/EDC-mediated) for benzamide attachment .
  • Acid-catalyzed condensation of aminodiols and diketones, as seen in Knorr-Paal-type reactions .

Crystallographic and Computational Insights

  • Programs like SHELXL () and ORTEP-3 () have been critical in determining the crystal structures of similar tricyclic compounds. For example, confirms the planar geometry of hexaazatricyclo derivatives via single-crystal X-ray studies (R factor = 0.041) . Such tools could resolve the target compound’s conformation, particularly the spatial arrangement of its benzamide group relative to the tricyclic core.

Biological Activity

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article reviews the compound's synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Compound Overview

Chemical Structure:

  • Molecular Formula: C₁₅H₁₄N₄O₃S
  • Molecular Weight: 330.4 g/mol
  • CAS Number: 1171579-98-8

Physical Properties:

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that create the tricyclic core followed by functionalization with the benzamide moiety. Key reagents include halogenated precursors and nucleophiles under controlled conditions to prevent side reactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis. The presence of multiple heteroatoms enhances its potential for diverse interactions within biological systems.

Pharmacological Effects

Research has indicated that derivatives of this compound exhibit various pharmacological activities:

  • Antitumor Activity:
    • Compounds related to this structure have shown promising results in inhibiting cancer cell lines such as HepG2 (liver cancer) with IC50 values indicating effective cytotoxicity below 50 µM .
    • The mechanism involves disrupting mitochondrial functions and inducing apoptosis in cancer cells.
  • Antimicrobial Properties:
    • Similar compounds have demonstrated antimicrobial effects against various pathogens, suggesting that the benzamide structure may enhance membrane permeability or disrupt metabolic pathways in microorganisms .
  • Antiallergic Effects:
    • Some derivatives have been explored for their antiallergic properties, acting as receptor antagonists that inhibit allergic responses in models of asthma and conjunctivitis .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antiproliferative effects of synthesized derivatives against breast, colon, and lung cancer cell lines. The highest activity was observed in compounds with similar structural features to N-{4,6-dioxa-10-thia...}, indicating a potential pathway for developing new anticancer agents .

Case Study 2: Antimicrobial Activity

Research on azole derivatives demonstrated that modifications to the benzamide structure could lead to enhanced antimicrobial activity against resistant strains of bacteria and fungi. This suggests that further exploration of this compound's analogs may yield effective treatments for infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{4,6-dioxa-10-thia-12-azatricyclo[...]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves intramolecular cyclization of precursor heterocycles. For example, fused tetrazolopyrimidine analogs are synthesized via base-mediated nucleophilic substitution followed by autooxidation (e.g., using 5-(aminomethyl)-1-(2-halophenyl)-imidazoles) . Optimization may involve adjusting catalysts (e.g., iridium under visible light) or solvent polarity to enhance yield and purity. Reaction monitoring via TLC or HPLC is critical to identify intermediates .

Q. How is the crystal structure of this compound determined, and what parameters ensure accuracy?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include:

  • Temperature control (e.g., 293 K to minimize thermal motion artifacts) .
  • Data-to-parameter ratio >7.1 to ensure model reliability .
  • Validation using R factors (e.g., R = 0.041, wR = 0.142) and mean bond length deviations (e.g., 0.005 Å for C–C bonds) . Hydrogen bonding and torsion angles (e.g., C1–N1–C8–C13 = 128.3°) further refine structural accuracy .

Q. What biological activities are associated with similar tricyclic fused heterocycles?

  • Methodological Answer : Fused tetrazolopyrimidines exhibit antimicrobial and antitumor activity. Assays include:

  • In vitro cytotoxicity screening (e.g., MTT assays against cancer cell lines) .
  • Enzyme inhibition studies (e.g., targeting topoisomerases or kinases) .
  • Structure-activity relationship (SAR) analysis by modifying substituents on the benzamide moiety .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate binding affinities to proteins (e.g., using AutoDock Vina) by docking the benzamide moiety into active sites .
  • QSAR Models : Train models on analogs with known bioactivity data to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in crystallographic and spectroscopic data?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate X-ray data with NMR (e.g., 13C^{13}\text{C} chemical shifts) and IR (e.g., carbonyl stretching frequencies ~1700 cm1^{-1}) .
  • Dynamic NMR : Detect conformational flexibility (e.g., ring puckering in the tricyclic core) causing discrepancies .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula when elemental analysis conflicts with crystallographic occupancy .

Q. How do steric and electronic effects influence the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pH-dependent stability assays : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC.
  • Electron-withdrawing groups (e.g., -CF3_3) on the benzamide increase hydrolysis resistance at acidic pH .
  • Steric hindrance : Bulky substituents on the tricyclic core reduce ring strain and enhance thermal stability (TGA/DSC analysis) .

Q. What mechanistic insights explain side reactions during synthesis?

  • Methodological Answer :

  • Reaction profiling : Use LC-MS to identify byproducts (e.g., dimerization via imine intermediates) .
  • Isotopic labeling : Trace 15N^{15}\text{N}-labeled precursors to map nitrogen incorporation pathways .
  • Computational kinetics : Simulate transition states (e.g., Gaussian) to pinpoint energy barriers causing undesired cyclization .

Methodological Framework Integration

Q. How can AI-driven tools like COMSOL Multiphysics enhance process optimization for this compound?

  • Methodological Answer :

  • Reactor simulation : Model heat/mass transfer in scaled-up syntheses to avoid hotspots or incomplete mixing .
  • Machine learning : Train models on reaction datasets (e.g., catalysts, solvents, yields) to predict optimal conditions .
  • Sensitivity analysis : Identify critical parameters (e.g., temperature, stoichiometry) affecting purity and yield .

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